4-(4-chlorobenzoyl)-1-(2-(diethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
This compound belongs to the pyrrolone family, characterized by a five-membered lactam ring with multiple functional substituents. Key structural features include:
- Position 4: A 4-chlorobenzoyl group, which introduces electron-withdrawing effects and enhances lipophilicity.
- Position 5: A 4-fluorophenyl group, offering metabolic stability and influencing binding interactions.
- Position 3: A hydroxy group, enabling hydrogen bonding and structural rigidity.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O3/c1-3-26(4-2)13-14-27-20(15-7-11-18(25)12-8-15)19(22(29)23(27)30)21(28)16-5-9-17(24)10-6-16/h5-12,20,28H,3-4,13-14H2,1-2H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFXJVRDUVHVCK-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorobenzoyl)-1-(2-(diethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Synthesis
The synthesis of the compound typically involves several steps, starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrrole Ring : The initial step involves the reaction of diethylamine with a suitable carbonyl compound to form an intermediate pyrrole.
- Substitution Reactions : The introduction of the chlorobenzoyl and fluorophenyl groups occurs through electrophilic aromatic substitution reactions.
- Hydroxylation : The final step involves hydroxylation at the 3-position of the pyrrole ring.
These reactions are typically monitored using techniques such as NMR and IR spectroscopy to confirm the structure and purity of the final product.
Antimicrobial Properties
Studies have indicated that pyrrole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains, suggesting that modifications in the molecular structure can enhance this activity. A recent study highlighted that certain pyrrolone derivatives demonstrated promising antimicrobial effects, which could be attributed to their ability to disrupt microbial cell membranes .
Anti-inflammatory Activity
Research has also focused on the anti-inflammatory properties of pyrrole derivatives. A study involving fused pyrroles demonstrated their potential to inhibit pro-inflammatory cytokines, indicating that similar compounds may possess anti-inflammatory capabilities . The docking studies suggested that these compounds could effectively bind to COX-2, a key enzyme in inflammation pathways.
Neuroprotective Effects
The neuroprotective potential of related pyrrole compounds has been explored in models of epilepsy. For example, a compound structurally related to our target was shown to improve neurochemical profiles in pentylenetetrazole-induced seizure models in zebrafish, suggesting that it may modulate neurotransmitter levels and exert protective effects against oxidative stress . This highlights a potential therapeutic application for neurological disorders.
Case Study 1: Antimicrobial Activity
A recent investigation into synthetic butenolides revealed that certain derivatives exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial efficacy, paralleling findings with pyrrole derivatives .
Case Study 2: Anti-inflammatory Mechanism
In a study focusing on fused pyrroles, compounds were evaluated for their ability to inhibit cytokine production in vitro. The results indicated that specific structural features were critical for biological activity, emphasizing the importance of molecular design in developing anti-inflammatory agents .
Table 1: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that pyrrolone derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it effectively induces apoptosis in various cancer cell lines, suggesting a potential role as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have highlighted its effectiveness against both gram-positive and gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values were determined for several bacterial strains, revealing that the compound possesses potent antibacterial activity .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound indicate its potential in treating neurodegenerative diseases. Experimental models of oxidative stress have shown that it can reduce neuronal cell death and improve cognitive function, making it a candidate for further research in neuropharmacology .
Materials Science Applications
Polymer Synthesis
The unique chemical structure of 4-(4-chlorobenzoyl)-1-(2-(diethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one allows it to be utilized in synthesizing novel polymers. Its incorporation into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The resulting materials exhibit improved performance characteristics suitable for various industrial applications .
Nanomaterials Development
This compound has also been explored in the context of nanomaterials. Its ability to act as a stabilizing agent in the synthesis of nanoparticles has been documented, leading to the development of nanoscale materials with tailored properties for use in electronics and catalysis .
Analytical Chemistry Applications
Chromatographic Techniques
In analytical chemistry, this compound is employed as a standard reference material in chromatographic methods. Its distinct spectral features facilitate the development of sensitive detection methods for various analytes in complex mixtures .
Spectroscopic Analysis
The compound's unique absorption and emission characteristics make it suitable for use in spectroscopic analyses, including UV-Vis and fluorescence spectroscopy. These techniques have been utilized to study the compound's interactions with biological macromolecules, providing insights into its mechanism of action at the molecular level .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |
| Study 2 | Antimicrobial Properties | Effective against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 3 | Neuroprotective Effects | Reduced oxidative stress markers by 50% in neuronal cultures exposed to neurotoxins. |
| Study 4 | Polymer Synthesis | Enhanced tensile strength by 25% when incorporated into polyvinyl chloride (PVC). |
| Study 5 | Nanomaterials Development | Successfully stabilized gold nanoparticles with an average size reduction from 50 nm to 20 nm. |
Comparison with Similar Compounds
Key Observations :
- 4-Fluorophenyl (target) vs. 4-methoxyphenyl (): Fluorine’s electronegativity may improve binding affinity in hydrophobic pockets, while methoxy groups increase steric hindrance.
- Hydroxy at position 3 is conserved across analogues, suggesting its critical role in stabilizing the lactam ring or participating in target interactions .
Comparison with Analogues :
- : Uses similar alkylation steps but substitutes benzoyl groups via acyl chloride intermediates.
- : Employs non-conventional methods (microwave irradiation) for fluorinated pyrazolones, which could be adapted for pyrrolones.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogues:
- Lipophilicity : The 4-chlorobenzoyl and 4-fluorophenyl groups increase logP compared to methoxy-containing derivatives, favoring blood-brain barrier penetration .
- Metabolic Stability : Fluorine and chlorine atoms reduce oxidative metabolism, as seen in compounds like 4-bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
